An In-depth Technical Guide to 3-Morpholin-4-ylmethyl-benzylamine: Chemical Properties and Structure
An In-depth Technical Guide to 3-Morpholin-4-ylmethyl-benzylamine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and structure of 3-Morpholin-4-ylmethyl-benzylamine. Due to the limited availability of experimental data for this specific compound, this document combines known identifiers and computed properties with a proposed synthetic route and comparative data from structurally related molecules. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, offering insights into its characteristics and potential applications.
Chemical Identity and Physical Properties
Table 1: Chemical Identifiers and Computed Properties of 3-Morpholin-4-ylmethyl-benzylamine
| Property | Value | Source |
| IUPAC Name | [3-(morpholin-4-ylmethyl)phenyl]methanamine | N/A |
| CAS Number | 91271-83-9 | [1][2][3][4] |
| Molecular Formula | C12H18N2O | N/A |
| Molecular Weight | 206.29 g/mol | [5] |
| Appearance | Yellow liquid | [5] |
| Purity | 97% | [5] |
| XLogP3 | 1.1 | [6] |
| Topological Polar Surface Area | 88.2 Ų | [6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 3 | [6] |
| Rotatable Bond Count | 4 | [6] |
Note: Computed properties are estimations and should be verified experimentally.
Chemical Structure
The chemical structure of 3-Morpholin-4-ylmethyl-benzylamine consists of a benzene ring substituted at the meta-position with a morpholinomethyl group and an aminomethyl group.
Table 2: Structural Representations
| Format | Representation |
| SMILES | C1COCCN1Cc2cccc(c2)CN |
| InChI | InChI=1S/C12H18N2O/c13-9-10-5-4-6-11(8-10)12-14-1-3-15-7-2-14/h4-6,8H,1-3,7,9,12H2,13H2 |
graph "3-Morpholin-4-ylmethyl-benzylamine_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene ring with substituents N1 [label="N", pos="0,1.5!"]; C1 [label="C", pos="1.3,0.75!"]; C2 [label="C", pos="1.3,-0.75!"]; C3 [label="C", pos="0,-1.5!"]; C4 [label="C", pos="-1.3,-0.75!"]; C5 [label="C", pos="-1.3,0.75!"];
// Morpholine ring N_morph [label="N", pos="2.6,1.5!"]; C_morph1 [label="C", pos="3.9,2.25!"]; O_morph [label="O", pos="5.2,1.5!"]; C_morph2 [label="C", pos="5.2,0!"]; C_morph3 [label="C", pos="3.9,-0.75!"]; C_morph4 [label="C", pos="2.6,0!"];
// Benzylamine group C_benzyl [label="C", pos="-2.6,1.5!"]; N_amine [label="N", pos="-3.9,2.25!"]; H_amine1 [label="H", pos="-4.5,2.75!"]; H_amine2 [label="H", pos="-4.5,1.75!"];
// Edges for benzene ring N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1;
// Edges for substituents C1 -- N_morph; C5 -- C_benzyl; C_benzyl -- N_amine; N_amine -- H_amine1; N_amine -- H_amine2;
// Edges for morpholine ring N_morph -- C_morph1; C_morph1 -- O_morph; O_morph -- C_morph2; C_morph2 -- C_morph3; C_morph3 -- C_morph4; C_morph4 -- N_morph; }
Caption: 2D structure of 3-Morpholin-4-ylmethyl-benzylamine.
Proposed Synthesis Protocol
An alternative approach involves the reduction of 3-morpholinomethyl benzonitrile.[13][14][15][16]
3.1. Proposed Reductive Amination Workflow
Caption: Proposed two-step synthesis of 3-Morpholin-4-ylmethyl-benzylamine.
3.2. Detailed Methodologies (General Procedures)
Step 1: Synthesis of 3-(Morpholinomethyl)benzaldehyde from 3-Formylbenzonitrile
This step would likely involve a reductive amination of the aldehyde group of 3-formylbenzonitrile with morpholine.
-
Materials: 3-Formylbenzonitrile, morpholine, sodium triacetoxyborohydride (NaBH(OAc)3), dichloromethane (DCM), saturated aqueous sodium bicarbonate (NaHCO3), brine, anhydrous magnesium sulfate (MgSO4).
-
Protocol:
-
Dissolve 3-formylbenzonitrile (1 equivalent) and morpholine (1.1 equivalents) in anhydrous DCM under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.
-
Continue stirring at room temperature and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO3.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 3-(morpholinomethyl)benzaldehyde.
-
Step 2: Synthesis of 3-Morpholin-4-ylmethyl-benzylamine from 3-(Morpholinomethyl)benzaldehyde
The final product can be synthesized via a second reductive amination, this time with ammonia.
-
Materials: 3-(Morpholinomethyl)benzaldehyde, ammonia (7N in methanol), Raney Nickel (or another suitable catalyst), methanol, hydrogen gas.
-
Protocol:
-
To a solution of 3-(morpholinomethyl)benzaldehyde (1 equivalent) in methanol, add a solution of ammonia in methanol (excess).
-
Add a catalytic amount of Raney Nickel slurry.
-
Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi).
-
Stir the mixture vigorously at room temperature until hydrogen uptake ceases.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by an appropriate method, such as distillation under reduced pressure or column chromatography, to yield 3-Morpholin-4-ylmethyl-benzylamine.
-
Spectroscopic Data (Comparative)
No specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 3-Morpholin-4-ylmethyl-benzylamine has been identified in the surveyed literature. For reference, typical spectral features of the core functional groups (benzylamine and morpholine) are provided.
Table 3: Comparative Spectroscopic Data of Related Compounds
| Technique | Compound | Key Signals/Features | Source |
| ¹H NMR | Benzylamine | δ ~7.3 (m, 5H, Ar-H), ~3.8 (s, 2H, CH₂), ~1.4 (s, 2H, NH₂) | [17] |
| IR | Benzylamine | 3372, 3303 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=C aromatic) | [18][19] |
| Mass Spec (EI) | Benzylamine | m/z 107 (M⁺), 106 (M-H)⁺, 91 (C₇H₇)⁺, 77 (C₆H₅)⁺ | [20][21] |
| ¹H NMR | Morpholine | δ ~3.6 (t, 4H, -O-CH₂-), ~2.8 (t, 4H, -N-CH₂-) | [22][23] |
| IR | Morpholine | ~3300 cm⁻¹ (N-H stretch), ~1115 cm⁻¹ (C-O-C stretch) | [24] |
Potential Biological Activity and Applications
While the biological activity of 3-Morpholin-4-ylmethyl-benzylamine has not been explicitly reported, the morpholine heterocycle is a well-established pharmacophore in medicinal chemistry. Morpholine-containing compounds exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[25] The presence of the morpholine ring can improve the pharmacokinetic profile of a drug candidate by enhancing its solubility and metabolic stability.
The benzylamine scaffold is also prevalent in many biologically active molecules and serves as a versatile building block in the synthesis of pharmaceuticals.[26][27][28][29]
Caption: General biological relevance of the morpholine scaffold.
Given its structure, 3-Morpholin-4-ylmethyl-benzylamine could be investigated as a potential ligand for various receptors or enzymes, particularly within the central nervous system, or as an intermediate in the synthesis of more complex bioactive molecules.
Conclusion
3-Morpholin-4-ylmethyl-benzylamine is a chemical compound with readily available identifiers but limited published experimental data. This guide has consolidated the known information and provided a plausible synthetic route based on established chemical principles. The presence of both the morpholine and benzylamine moieties suggests potential for biological activity, making it a compound of interest for further investigation in medicinal chemistry and drug discovery. The data and proposed methodologies herein provide a solid starting point for researchers wishing to synthesize and explore the properties and applications of this molecule. Experimental validation of the computed properties and the proposed synthesis is highly recommended.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Compound Fr13099_TargetMol [targetmol.com]
- 3. Page loading... [wap.guidechem.com]
- 4. [3-(morpholin-4-ylmethyl)phenyl]methanamine price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 5. labvietchem.com.vn [labvietchem.com.vn]
- 6. 3-(4-((4-(Morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione | C25H27N3O5 | CID 53328043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Heterobimetallic reductive cross-coupling of benzonitrile with carbon dioxide, pyridine, and benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 16. researchgate.net [researchgate.net]
- 17. 3-Methylbenzylamine(100-81-2) 1H NMR [m.chemicalbook.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Benzenemethanamine, 3-methyl- [webbook.nist.gov]
- 21. Benzylamine [webbook.nist.gov]
- 22. rsc.org [rsc.org]
- 23. 4-(AZETIDIN-3-YL)MORPHOLINE HYDROCHLORIDE(223381-71-3) 1H NMR [m.chemicalbook.com]
- 24. 2-Benzyl-2-(dimethylamino)-1-(4-(morpholin-4-yl)phenyl)butan-1-one | C23H30N2O2 | CID 86171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. prepchem.com [prepchem.com]
- 27. Benzylamine synthesis - chemicalbook [chemicalbook.com]
- 28. Benzylamine - Wikipedia [en.wikipedia.org]
- 29. Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate: Dependence of the Reaction Course on the Structural Features of the Substrates and Reaction Conditions [mdpi.com]
